molecular formula C4H10N4 B13729368 Diacetyl dihydrazone CAS No. 3457-52-1

Diacetyl dihydrazone

Cat. No.: B13729368
CAS No.: 3457-52-1
M. Wt: 114.15 g/mol
InChI Key: KOOQXRKDBKHOEL-FCXRPNKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diacetyl dihydrazone is a chemical compound derived from diacetyl, a diketone, and hydrazine. It is known for its coordination properties and has been studied for various applications in chemistry, biology, and industry. The compound is characterized by the presence of two hydrazone groups, which contribute to its reactivity and versatility in forming complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diacetyl dihydrazone can be synthesized through the condensation reaction of diacetyl (2,3-butanedione) with hydrazine hydrate. The reaction typically involves mixing diacetyl with an excess of hydrazine hydrate in an ethanol solution under nitrogen atmosphere. The mixture is stirred for several hours, during which the color changes, indicating the formation of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions on a larger scale. The process may include additional purification steps such as recrystallization to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Diacetyl dihydrazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, azines, and metal complexes. These products are often characterized by their unique spectral properties and coordination behavior .

Mechanism of Action

The mechanism of action of diacetyl dihydrazone involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, in anticancer applications, the metal complexes can interfere with DNA replication and cell division, leading to cell death . The hydrazone groups also play a role in the compound’s reactivity, allowing it to participate in redox reactions and form reactive oxygen species .

Comparison with Similar Compounds

Diacetyl dihydrazone can be compared with other similar compounds, such as:

This compound is unique due to its specific structure, which allows it to form a wide range of complexes with different metals, leading to diverse applications in various fields.

Properties

CAS No.

3457-52-1

Molecular Formula

C4H10N4

Molecular Weight

114.15 g/mol

IUPAC Name

(E)-[(3E)-3-hydrazinylidenebutan-2-ylidene]hydrazine

InChI

InChI=1S/C4H10N4/c1-3(7-5)4(2)8-6/h5-6H2,1-2H3/b7-3+,8-4+

InChI Key

KOOQXRKDBKHOEL-FCXRPNKRSA-N

Isomeric SMILES

C/C(=N\N)/C(=N/N)/C

Canonical SMILES

CC(=NN)C(=NN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.